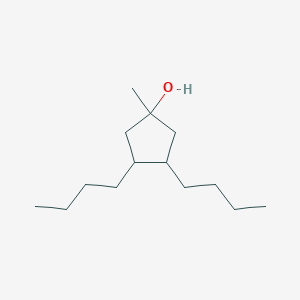
1-(5-Butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol is an organotellurium compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol typically involves the following steps:
Formation of the Tellurophene Ring: The tellurophene ring can be synthesized through the reaction of a suitable dihalide with sodium telluride.
Alkylation: The butyl group can be introduced via an alkylation reaction using butyl halide.
Alkyne Addition: The alkyne group can be added through a Sonogashira coupling reaction between an aryl halide and a terminal alkyne.
Hydroxylation: The hydroxyl group can be introduced via a hydroboration-oxidation reaction.
Industrial Production Methods
Industrial production methods for organotellurium compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactions and the use of specialized catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield telluroxides, while substitution reactions can produce various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex organotellurium compounds.
Biology: Organotellurium compounds have shown potential as antioxidants and enzyme inhibitors.
Medicine: Research is ongoing into the potential use of organotellurium compounds in drug development, particularly for their anticancer and antimicrobial properties.
Industry: These compounds can be used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-(5-Butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol involves its interaction with molecular targets and pathways. The tellurium atom can interact with biological molecules, potentially inhibiting enzymes or modulating redox reactions. The specific pathways involved depend on the biological context and the compound’s structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Phenyltellurophen-2-yl)-3-methylpent-1-yn-3-ol: Similar structure but with a phenyl group instead of a butyl group.
1-(5-Methyltellurophen-2-yl)-3-methylpent-1-yn-3-ol: Similar structure but with a methyl group instead of a butyl group.
1-(5-Ethyltellurophen-2-yl)-3-methylpent-1-yn-3-ol: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
1-(5-Butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
920977-20-4 |
|---|---|
Molekularformel |
C14H20OTe |
Molekulargewicht |
331.9 g/mol |
IUPAC-Name |
1-(5-butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol |
InChI |
InChI=1S/C14H20OTe/c1-4-6-7-12-8-9-13(16-12)10-11-14(3,15)5-2/h8-9,15H,4-7H2,1-3H3 |
InChI-Schlüssel |
CHLNQYWXIDGXHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C([Te]1)C#CC(C)(CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14181935.png)

![4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione](/img/structure/B14181941.png)
![5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B14181947.png)

![6-[[4-(Trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane](/img/structure/B14181958.png)
![[3-(Benzyloxy)undec-1-en-1-yl]benzene](/img/structure/B14181962.png)
![3,6-Dihexylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B14181969.png)

![2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one](/img/structure/B14181984.png)


